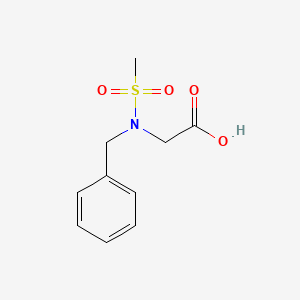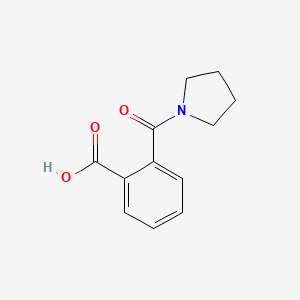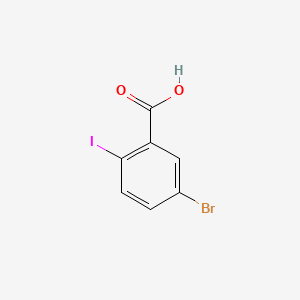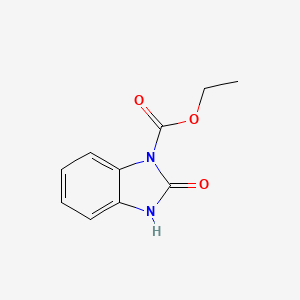
4-(1H-ピロール-1-イル)ベンゼンスルホンアミド
概要
説明
4-(1H-Pyrrol-1-yl)benzenesulfonamide is an organic compound with the molecular formula C10H10N2O2S. It is characterized by the presence of a pyrrole ring attached to a benzenesulfonamide group.
科学的研究の応用
4-(1H-Pyrrol-1-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and signaling pathways.
Biology: The compound is studied for its antiparasitic and antibacterial properties.
Industry: It is used in the development of new materials with specific electronic and optical properties.
作用機序
- The primary target of 4-(1H-pyrrol-1-yl)benzenesulfonamide is carbonic anhydrase (CA) , specifically the human isoforms (hCA). CA enzymes play a crucial role in maintaining acid-base balance by catalyzing the reversible hydration of carbon dioxide to bicarbonate ions. They are involved in various physiological processes, including pH regulation, ion transport, and cell signaling .
- Additionally, this compound has potential inhibitory effects on the Wnt/β-catenin signaling pathway , which plays a critical role in cell proliferation, differentiation, and survival. By targeting this pathway, 4-(1H-pyrrol-1-yl)benzenesulfonamide may interfere with cancer cell growth and survival .
Target of Action
Mode of Action
生化学分析
Biochemical Properties
4-(1H-Pyrrol-1-yl)benzenesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been shown to inhibit human carbonic anhydrase (hCA) isoforms, which are crucial for maintaining pH balance and other physiological processes . The compound’s interaction with hCA involves binding to the enzyme’s active site, thereby inhibiting its activity. Additionally, 4-(1H-Pyrrol-1-yl)benzenesulfonamide has been found to interfere with the Wnt/β-catenin signaling pathway, which is essential for cell proliferation and differentiation .
Cellular Effects
The effects of 4-(1H-Pyrrol-1-yl)benzenesulfonamide on various cell types and cellular processes are profound. In cancer cells, it has demonstrated potent anticancer activity by inducing apoptosis and cell cycle arrest . The compound influences cell signaling pathways, including the Wnt/β-catenin pathway, leading to altered gene expression and cellular metabolism . For instance, in colorectal cancer and triple-negative breast cancer cells, 4-(1H-Pyrrol-1-yl)benzenesulfonamide has been shown to inhibit cell viability and restore sensitivity to chemotherapeutic agents .
Molecular Mechanism
At the molecular level, 4-(1H-Pyrrol-1-yl)benzenesulfonamide exerts its effects through several mechanisms. It binds to the active site of human carbonic anhydrase isoforms, inhibiting their enzymatic activity . This inhibition disrupts the enzyme’s role in pH regulation and other physiological processes. Additionally, the compound interferes with the Wnt/β-catenin signaling pathway by inhibiting the interaction between β-catenin and transcription factors, leading to reduced expression of target genes involved in cell proliferation and survival . These molecular interactions contribute to the compound’s anticancer properties.
Temporal Effects in Laboratory Settings
The stability and degradation of 4-(1H-Pyrrol-1-yl)benzenesulfonamide in laboratory settings have been studied to understand its temporal effects. The compound is generally stable when stored at room temperature in a sealed, dry environment . Over time, its effects on cellular function can vary, with long-term exposure leading to sustained inhibition of target enzymes and signaling pathways. In vitro and in vivo studies have shown that prolonged treatment with 4-(1H-Pyrrol-1-yl)benzenesulfonamide can result in significant changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 4-(1H-Pyrrol-1-yl)benzenesulfonamide vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can effectively inhibit tumor growth and induce apoptosis in cancer cells . At high doses, the compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing significant toxicity.
Metabolic Pathways
4-(1H-Pyrrol-1-yl)benzenesulfonamide is involved in several metabolic pathways. It interacts with enzymes such as human carbonic anhydrase, which plays a role in the reversible hydration of carbon dioxide . The compound’s inhibition of hCA affects metabolic flux and metabolite levels, leading to altered cellular metabolism. Additionally, its impact on the Wnt/β-catenin signaling pathway influences the expression of genes involved in metabolic processes .
Transport and Distribution
The transport and distribution of 4-(1H-Pyrrol-1-yl)benzenesulfonamide within cells and tissues are mediated by various transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes and accumulate in specific cellular compartments . It interacts with transporters that facilitate its uptake and distribution within tissues. The compound’s localization and accumulation can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 4-(1H-Pyrrol-1-yl)benzenesulfonamide is critical for its activity and function. The compound is known to localize in the cytoplasm and nucleus, where it interacts with target enzymes and signaling molecules . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its therapeutic effects. The localization of 4-(1H-Pyrrol-1-yl)benzenesulfonamide within cells can also impact its stability and degradation.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-Pyrrol-1-yl)benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with 2,5-dimethoxytetrahydrofuran in the presence of a suitable acid catalyst, such as glacial acetic acid. The reaction is carried out under reflux conditions for 24-26 hours .
Industrial Production Methods: While specific industrial production methods for 4-(1H-Pyrrol-1-yl)benzenesulfonamide are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques.
化学反応の分析
Types of Reactions: 4-(1H-Pyrrol-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Substituted sulfonamide derivatives.
類似化合物との比較
4-(1H-Pyrazol-1-yl)benzenesulfonamide: This compound shares a similar structure but contains a pyrazole ring instead of a pyrrole ring.
4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide: This derivative has additional substituents that enhance its biological activity.
Uniqueness: 4-(1H-Pyrrol-1-yl)benzenesulfonamide is unique due to its specific combination of a pyrrole ring and a benzenesulfonamide group, which imparts distinct chemical and biological properties. Its ability to inhibit multiple targets and pathways makes it a versatile compound in medicinal chemistry .
特性
IUPAC Name |
4-pyrrol-1-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c11-15(13,14)10-5-3-9(4-6-10)12-7-1-2-8-12/h1-8H,(H2,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEROWGICZZJWKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80280383 | |
| Record name | 4-(1h-pyrrol-1-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80280383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5438-30-2 | |
| Record name | 4-(1H-Pyrrol-1-yl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5438-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 16670 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005438302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC404288 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404288 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC16670 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16670 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(1h-pyrrol-1-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80280383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural features of these benzenesulfonamide derivatives contribute to their anticancer activity?
A1: The study by [] investigated the structure-activity relationship (SAR) of a series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides. Researchers found that incorporating an 8-quinolinyl moiety at the sulfonamide nitrogen significantly enhanced anticancer activity against HCT-116, MCF-7, and HeLa cell lines. This suggests that the 8-quinolinyl group plays a crucial role in the compound's interaction with its biological target and subsequent anticancer effects. Quantitative structure-activity relationship (QSAR) models were developed, identifying key molecular descriptors influencing the anticancer activity, which could guide further structural optimization.
Q2: What are the potential mechanisms of action for the anticancer activity of compound 28?
A2: Compound 28, the most potent derivative in the study [], demonstrated promising anticancer activity. Further investigation revealed that this compound exerts its effect by:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


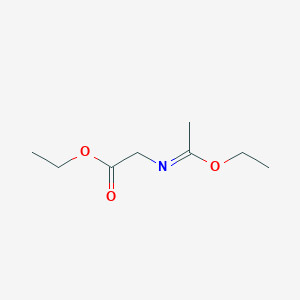
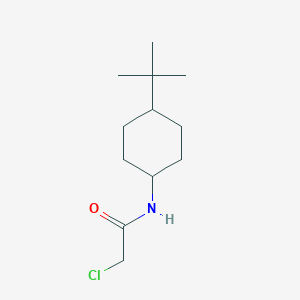
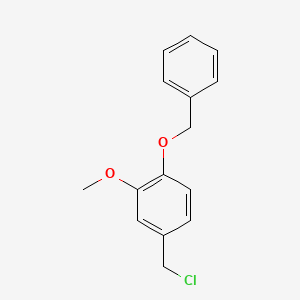

![1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene](/img/structure/B1267817.png)
